p-Cresol sulfate

描述

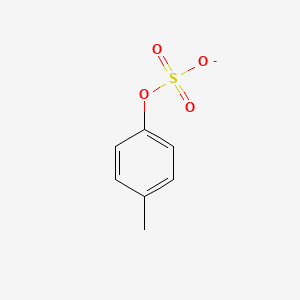

对甲苯磺酸酯: 是一种有机化合物,由甲苯衍生而来,其中一个硫酸酯基团连接在甲苯环的对位。这种化合物以其在有机合成中的应用和作为各种化学反应中的中间体而闻名。

化学反应分析

反应类型:

氧化: 对甲苯磺酸酯可以发生氧化反应,形成磺酸或磺酸盐。

还原: 对甲苯磺酸酯的还原会导致甲苯衍生物的形成。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用氢化铝锂等还原剂。

取代: 氢氧化钠或氢氧化钾等碱通常用于取代反应。

主要产物:

氧化: 磺酸或磺酸盐。

还原: 甲苯衍生物。

科学研究应用

Biomarker for Chronic Kidney Disease

p-Cresol sulfate is recognized as a significant biomarker for chronic kidney disease (CKD). Elevated levels of PCS in the bloodstream indicate impaired kidney function and are associated with increased morbidity in CKD patients. Research has shown that PCS accumulation can lead to various health complications, including cardiovascular diseases and metabolic disorders .

Case Study: Uremic Toxins and Their Effects

A study demonstrated that PCS levels correlated with vascular permeability in patients with CKD. The findings indicated that PCS could compromise endothelial cell integrity, leading to increased vascular permeability and subsequent complications in kidney insufficiency . This establishes PCS not only as a biomarker but also as a potential therapeutic target for managing CKD-related complications.

Microbiota Research

This compound serves as an important indicator in studies of gut microbiota. It is produced by the fermentation of dietary tyrosine by gut bacteria, and its levels can reflect changes in microbial diversity. Research has shown that patients with end-stage renal disease (ESRD) exhibit altered gut microbiota profiles, characterized by higher levels of bacteria that produce PCS .

Case Study: Antibiotic Treatment Monitoring

In a study involving fecal microbiota transplantation (FMT), urinary levels of PCS were monitored to assess the effectiveness of antibiotic treatments. The results indicated that changes in PCS levels could serve as a sensitive marker for evaluating the success of FMT and antibiotic therapies . This highlights the role of PCS in understanding gut health and treatment efficacy.

Implications in Drug Metabolism

PCS has been implicated in drug metabolism, particularly concerning analgesics like acetaminophen. High urinary concentrations of PCS can interfere with the sulfonation processes necessary for acetaminophen metabolism, suggesting that individuals with elevated PCS may require adjusted dosages to avoid toxicity .

Table: Impact of this compound on Drug Metabolism

| Drug | Effect of this compound | Implication |

|---|---|---|

| Acetaminophen | Competes with sulfonation pathways | Dose adjustments may be needed |

| Antibiotics | Biomarker for treatment efficacy | Reflects microbiota changes |

Neurological Research

Emerging evidence suggests that PCS may have neurological implications, particularly concerning arterial calcification and insulin resistance. Studies have shown that exposure to PCS can trigger metabolic disturbances, including impaired glucose homeostasis, which may contribute to conditions like diabetes .

Case Study: Insulin Resistance

In animal models, administration of PCS resulted in significant changes in lipid metabolism and glucose regulation, indicating its potential role in metabolic diseases . This underscores the need for further research into the neurological impacts of PCS.

作用机制

相似化合物的比较

生物活性

p-Cresol sulfate (p-CS) is a significant protein-bound uremic toxin primarily generated from the intestinal fermentation of dietary proteins. It has garnered attention due to its biological activity and implications in various health conditions, particularly chronic kidney disease (CKD). This article delves into the biological activity of this compound, highlighting its metabolic pathways, cellular effects, and clinical significance.

Metabolism and Formation

p-Cresol is produced through the microbial degradation of tyrosine in the gut. It undergoes sulfation in the liver to form this compound, which is then released into circulation. The balance between p-CS and its glucuronide form (p-cresyl glucuronide) can be influenced by kidney function, with CKD patients often exhibiting elevated levels of p-CS due to impaired renal clearance .

Inflammatory Response

Research indicates that this compound plays a role in modulating inflammatory processes, particularly in renal cells. In vitro studies have demonstrated that p-CS induces the expression of pro-inflammatory cytokines in cultured proximal renal tubular cells. This response is comparable to that elicited by indoxyl sulfate (IS), another uremic toxin, suggesting a shared pathway in promoting kidney injury .

- Key Findings:

Impact on Vascular Integrity

Recent studies have highlighted the detrimental effects of p-Cresol on endothelial cells, particularly during conditions of kidney insufficiency. p-CS has been shown to disrupt vascular endothelial cadherin (VE-cadherin) and F-actin stress fibers, leading to increased vascular permeability. This suggests that elevated levels of p-CS may contribute to cardiovascular complications often observed in CKD patients .

Association with Chronic Kidney Disease

Elevated serum levels of this compound are associated with increased mortality and cardiovascular events in patients with CKD. Its accumulation reflects a decline in kidney function and correlates with the severity of uremic toxicity. Studies have shown that interventions aimed at reducing protein intake or modifying gut microbiota can lower serum levels of p-CS, potentially improving outcomes for CKD patients .

Biomarker for Treatment Monitoring

This compound serves as a sensitive biomarker for monitoring therapeutic interventions such as fecal microbiota transplantation (FMT). Research has indicated that following FMT, urinary levels of p-CS increase significantly, providing a rapid assessment tool for evaluating treatment efficacy in conditions like recurrent Clostridium difficile infection .

Case Studies

-

Kidney Function and Uremic Toxins:

A study involving patients with end-stage renal disease found a direct correlation between elevated p-CS levels and increased inflammatory markers, underscoring its role as a mediator of systemic inflammation . -

Fecal Microbiota Transplantation:

In patients undergoing FMT for recurrent infections, significant changes in urinary metabolites including p-CS were observed, indicating its potential as a marker for gut microbiome modulation and treatment response .

Summary Table of Findings

| Aspect | Details |

|---|---|

| Metabolic Pathway | Formed from tyrosine degradation; sulfated in the liver |

| Inflammatory Role | Induces pro-inflammatory cytokines; enhances renal injury |

| Vascular Effects | Disrupts endothelial integrity; increases permeability |

| Clinical Relevance | Elevated levels linked to CKD severity; biomarker for treatment monitoring |

| Intervention Impact | Reduction via dietary changes or microbiota modulation improves outcomes |

属性

IUPAC Name |

(4-methylphenyl) hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4S/c1-6-2-4-7(5-3-6)11-12(8,9)10/h2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNAKZGUSRVWRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404921 | |

| Record name | p-Cresol sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | p-Cresol sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011635 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3233-58-7 | |

| Record name | p-Cresol sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3233-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Cresol sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003233587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Cresol sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-CRESOL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56M34ZQY1S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | p-Cresol sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011635 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does p-cresyl sulfate interact with cells and tissues?

A1: p-Cresyl sulfate can directly bind to and activate the epidermal growth factor receptor (EGFR) in renal cells. [] This interaction triggers downstream signaling pathways, ultimately leading to increased expression of matrix metalloproteinases 2 and 9. [] This process contributes to kidney tissue remodeling and potential damage. []

Q2: What is the impact of p-cresyl sulfate on endothelial cells?

A2: Research indicates p-cresyl sulfate induces the shedding of endothelial microparticles from human umbilical vein endothelial cells. [] This effect is mediated through Rho kinase activation and contributes to endothelial dysfunction, a key factor in cardiovascular disease. []

Q3: Does p-cresyl sulfate affect mitochondrial function?

A3: Yes, both in vitro and in vivo studies demonstrate that p-cresyl sulfate impairs mitochondrial dynamics and function. [] It promotes mitochondrial fission, reduces mitochondrial mass through autophagy activation, and disrupts aerobic and anaerobic metabolism. [] These effects contribute to cellular damage and disease progression.

Q4: What is the molecular formula and weight of p-cresyl sulfate?

A4: p-Cresyl sulfate has the molecular formula C7H8O4S and a molecular weight of 188.2 g/mol. []

Q5: How can p-cresyl sulfate be unambiguously characterized?

A5: Mass spectrometry, while useful, cannot differentiate p-cresyl sulfate from its structural isomer, 2-hydroxy-5-methylbenzenesulfonic acid. [] Unambiguous characterization requires a combination of techniques, including nuclear magnetic resonance (NMR) spectroscopy and biomimetic synthesis. []

A5: The provided research articles do not delve into the material compatibility and stability or catalytic properties of p-cresyl sulfate. These areas might require further investigation.

A5: The provided research articles do not cover computational chemistry modeling or structure-activity relationship studies on p-cresyl sulfate. Further research is needed in these areas.

A5: The provided research articles primarily focus on the biological effects and clinical implications of p-cresyl sulfate. Information on its stability, formulation, SHE regulations, or comprehensive pharmacokinetic and pharmacodynamic properties is limited and requires further investigation.

Q6: What models are used to study p-cresyl sulfate's effects?

A9: In vitro studies utilize cultured human proximal renal tubular cells and human umbilical vein endothelial cells to investigate the direct effects of p-cresyl sulfate on cellular function. [, ] Animal models, such as adenine-induced renal failure mice, are employed to understand the systemic effects of p-cresyl sulfate and potential therapeutic interventions. []

A6: The provided research articles do not discuss any resistance mechanisms or cross-resistance related to p-cresyl sulfate. This area might require further exploration.

Q7: Is p-cresyl sulfate toxic? What are the potential long-term effects?

A11: While not a drug, p-cresyl sulfate, as a uremic toxin, exhibits toxicological effects. It contributes to oxidative stress, depletes glutathione levels, and promotes necrosis in liver cells (HepaRG). [] In CKD patients, elevated p-cresyl sulfate levels are associated with increased risks of cardiovascular events, kidney disease progression, and all-cause mortality. [, , ] Long-term exposure potentially exacerbates these conditions.

A7: The provided research articles mainly focus on understanding the biological effects of p-cresyl sulfate and its clinical implications in CKD. There's limited information regarding specific drug delivery and targeting strategies or the use of p-cresyl sulfate as a biomarker or diagnostic tool.

Q8: How is p-cresyl sulfate measured in biological samples?

A13: Several methods are used to quantify p-cresyl sulfate in biological samples like serum and urine. These include high-performance liquid chromatography (HPLC), [, , , ], liquid chromatography-mass spectrometry (LC-MS/MS), [, , ], and enzyme immunoassay. [] The choice of method depends on factors like sensitivity, specificity, and availability.

A8: The provided research articles focus on p-cresyl sulfate's role as a uremic toxin, primarily investigating its production, accumulation, and biological effects. There's limited discussion regarding the analytical method validation, quality control, immunogenicity, drug interactions, or biocompatibility of p-cresyl sulfate.

A8: The provided articles concentrate on understanding the biological and clinical significance of p-cresyl sulfate in CKD. Information on alternatives, recycling, waste management, or specific research infrastructure related to p-cresyl sulfate is not extensively discussed.

Q9: What is the historical context of p-cresyl sulfate research?

A16: Research on p-cresyl sulfate began with the recognition of its accumulation in patients with chronic kidney disease. [] Early studies identified it as a protein-bound uremic retention solute originating from intestinal bacterial protein fermentation. [, ] Over time, research expanded to explore its association with cardiovascular complications, [, , ], CKD progression, [, ] and other adverse outcomes. [, ]

Q10: How has p-cresyl sulfate research fostered cross-disciplinary collaborations?

A17: The study of p-cresyl sulfate necessitates a multidisciplinary approach involving nephrologists, cardiologists, microbiologists, and analytical chemists. This collaborative effort has deepened the understanding of the gut-kidney axis and its implications in CKD. [, , ]

Q11: Are there any pharmacological interventions that target p-cresyl sulfate?

A20: While not directly targeting p-cresyl sulfate, the oral adsorbent AST-120 has been shown to reduce both total and free forms of p-cresyl sulfate in chronic dialysis patients. [] Additionally, canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, reduced plasma p-cresyl sulfate levels in a CKD mouse model, possibly by altering the intestinal microbiota composition and promoting bacterial carbohydrate fermentation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。